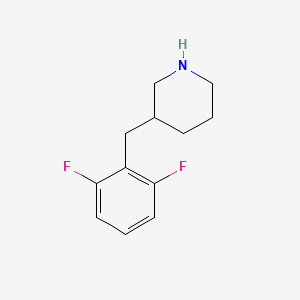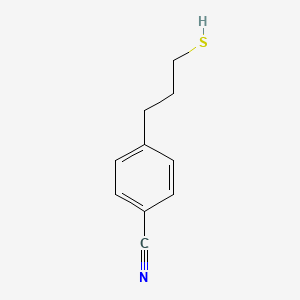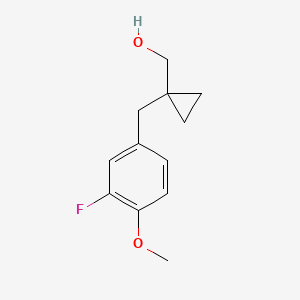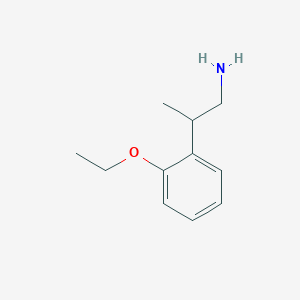
(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is a chiral compound with a unique structure that includes an indane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,3-dihydro-1H-inden-4-one using a chiral reducing agent to obtain the desired enantiomer . The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts and advanced purification techniques such as chromatography can ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base like pyridine.
Major Products Formed
Oxidation: Imines or oximes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-amine: Shares the indane moiety but differs in the functional groups attached.
2,3-Dihydro-1H-inden-4-amine: Similar structure but with an amine group at a different position.
1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine: Similar backbone but with different substituents.
Uniqueness
(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is unique due to its specific chiral center and the combination of functional groups, which confer distinct biological activities and synthetic utility. Its ability to interact with various molecular targets makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-11(7-13)10-6-2-4-8-3-1-5-9(8)10/h2,4,6,11,13H,1,3,5,7,12H2/t11-/m1/s1 |
InChI Key |
NWGVYUOUQYRLEO-LLVKDONJSA-N |
Isomeric SMILES |
C1CC2=C(C1)C(=CC=C2)[C@@H](CO)N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


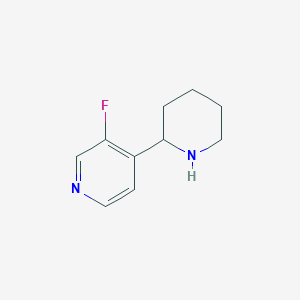
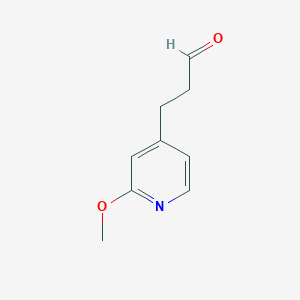

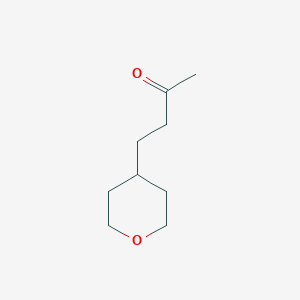

![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)

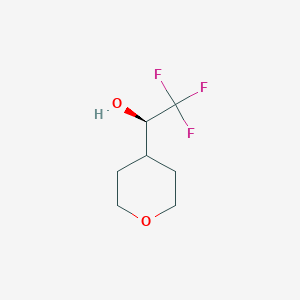
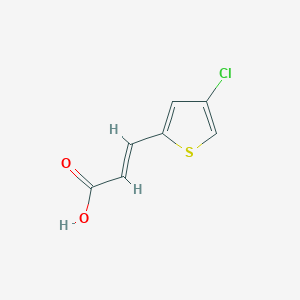
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
